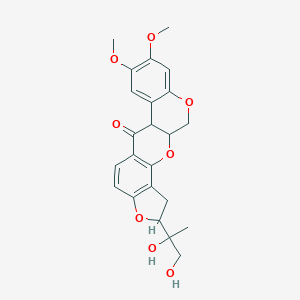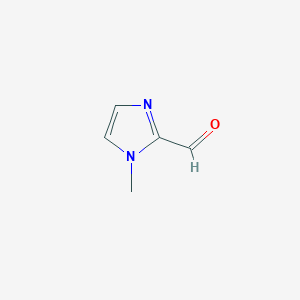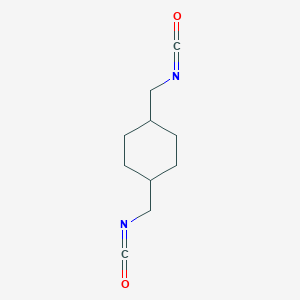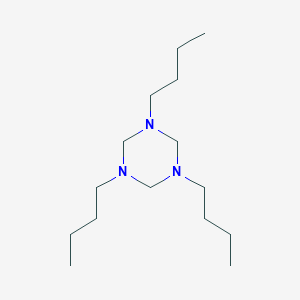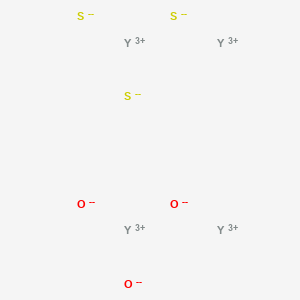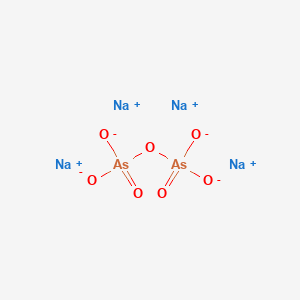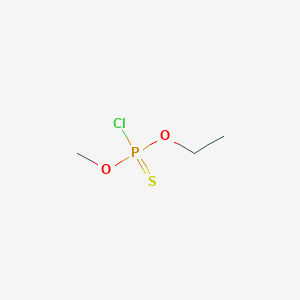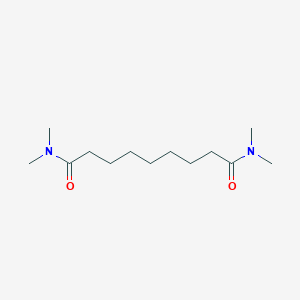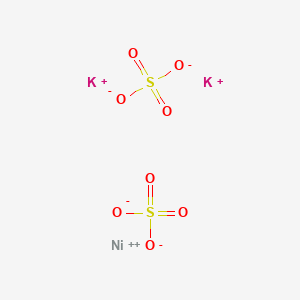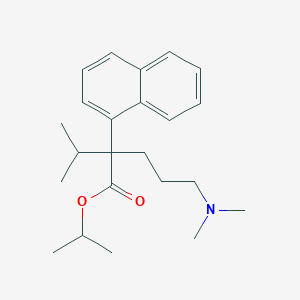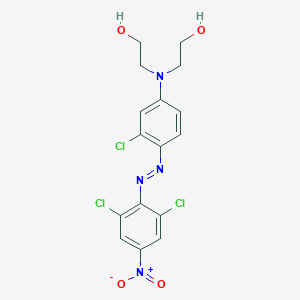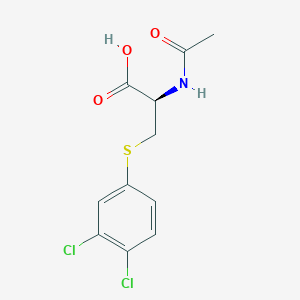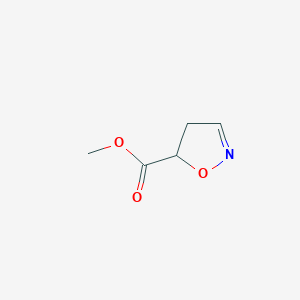
5-甲氧羰基-2-异恶唑啉
描述
methyl 4,5-dihydro-1,2-oxazole-5-carboxylate is a heterocyclic compound belonging to the isoxazoline family. Isoxazolines are five-membered rings containing one nitrogen and one oxygen atom at adjacent positions.
科学研究应用
methyl 4,5-dihydro-1,2-oxazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of agrochemicals and pesticides
作用机制
Target of Action
5-Methoxycarbonyl-2-isoxazoline, as a member of the isoxazoline class of compounds, primarily targets GABA- and glutamate-gated chloride channels . These channels play a crucial role in the nervous system of many organisms, including insects. The selective inhibition of these channels leads to hyper-excitation and death of the organism .
Mode of Action
The compound works by being absorbed systemically . Organisms, such as fleas and ticks, must bite the host to be exposed to the compound . Once inside the organism, 5-Methoxycarbonyl-2-isoxazoline selectively inhibits GABA- and glutamate-gated chloride channels . This inhibition disrupts the normal functioning of the nervous system, leading to hyper-excitation and eventual death .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of gaba- and glutamate-gated chloride channels . These channels are involved in the transmission of nerve impulses, and their disruption leads to a state of hyper-excitation .
Pharmacokinetics
It is known that isoxazolines, in general, are absorbed systemically . This means that they are taken up into the bloodstream and distributed throughout the body. The onset of action for isoxazolines is reported to be 2 to 4 hours, with nearly 100% of fleas killed within 8 hours .
Result of Action
The primary result of the action of 5-Methoxycarbonyl-2-isoxazoline is the death of the organism it targets . By inhibiting GABA- and glutamate-gated chloride channels, the compound induces a state of hyper-excitation in the organism . This hyper-excitation disrupts normal physiological processes, leading to the death of the organism .
Action Environment
The efficacy and stability of 5-Methoxycarbonyl-2-isoxazoline can be influenced by various environmental factors. It’s worth noting that the general success of Suzuki–Miyaura coupling, a common method for synthesizing isoxazolines, can be influenced by environmental factors such as temperature and pH .
生化分析
Biochemical Properties
The nature of these interactions is largely dependent on the specific structure and functional groups present in the isoxazoline molecule .
Cellular Effects
Many isoxazoles have been found to possess different types of biological activity, including antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects . These effects are likely to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Isoxazolines are known to undergo various transformations due to the presence of a labile N–O bond in the isoxazole ring . This allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds .
Dosage Effects in Animal Models
The effects of 5-Methoxycarbonyl-2-isoxazoline at different dosages in animal models have not been studied. It is known that the effects of isoxazolines can vary with dosage . For example, afoxolaner, an isoxazoline used as an insecticide and acaricide in dogs, is given at a recommended dose of 2.7–7 mg/kg .
Metabolic Pathways
These interactions can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of isoxazolines are likely to be influenced by various factors, including the presence of transporters or binding proteins and the specific structure and functional groups present in the molecule .
Subcellular Localization
The subcellular localization of isoxazolines can be influenced by various factors, including targeting signals and post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5-dihydro-1,2-oxazole-5-carboxylate typically involves the cyclization of nitrile oxides with alkenes. One common method is the [3+2] cycloaddition reaction, where nitrile oxides react with electron-deficient alkenes to form the isoxazoline ring . This reaction can be catalyzed by various metal catalysts, such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods: Industrial production of methyl 4,5-dihydro-1,2-oxazole-5-carboxylate may involve large-scale cycloaddition reactions under controlled conditions. The use of microwave irradiation has been reported to enhance reaction rates and yields, making it a viable option for industrial synthesis .
化学反应分析
Types of Reactions: methyl 4,5-dihydro-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoxazole derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the isoxazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Isoxazole derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized isoxazolines with various substituents.
相似化合物的比较
Isoxazole: Another five-membered ring with one nitrogen and one oxygen atom, but with different substitution patterns.
Oxadiazole: Contains two nitrogen atoms and one oxygen atom in a five-membered ring.
Thiadiazole: Similar structure but with a sulfur atom replacing the oxygen atom.
Uniqueness: methyl 4,5-dihydro-1,2-oxazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxycarbonyl group enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
methyl 4,5-dihydro-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-8-5(7)4-2-3-6-9-4/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIUSKMZXDIGNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC=NO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15055-75-1 | |
| Record name | methyl 4,5-dihydro-1,2-oxazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


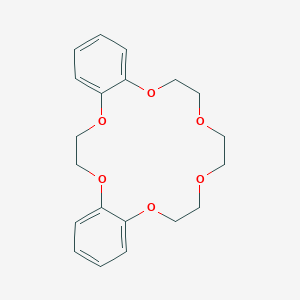
![3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid](/img/structure/B82424.png)
